molecular formula C29H26O5 B3097733 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone CAS No. 13157-89-6

2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone

Cat. No.: B3097733
CAS No.: 13157-89-6
M. Wt: 454.5 g/mol
InChI Key: TWYCSBLEKJPGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O5/c30-26-16-25(33-19-23-12-6-2-7-13-23)17-28(34-20-24-14-8-3-9-15-24)29(26)27(31)21-32-18-22-10-4-1-5-11-22/h1-17,30H,18-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYCSBLEKJPGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)C2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxy groups on a phenol derivative, followed by alkylation and subsequent deprotection steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Chalcone derivatives, including 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone, have been extensively studied for their anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Mechanism of Action: The anticancer efficacy is attributed to the ability of chalcones to induce apoptosis and inhibit cell proliferation by modulating multiple signaling pathways involved in cancer progression .
  • Case Study: A study demonstrated that derivatives of chalcones, including those similar to this compound, showed enhanced cytotoxicity against human breast cancer cells (MCF-7) compared to standard chemotherapeutics .

Antioxidant Properties

The compound also displays notable antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Research Insights:

  • Evaluation Methods: The antioxidant capacity can be assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Compounds similar to this compound have shown promising results in scavenging free radicals effectively .

Anti-inflammatory Effects

Research indicates that chalcone derivatives may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Evidence:

  • In Vivo Studies: Animal models treated with chalcone derivatives exhibited reduced levels of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic purposes .

Photovoltaic Materials

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices.

Applications:

  • Conductivity Studies: Research has shown that incorporating such compounds into polymer matrices can enhance the conductivity and efficiency of organic solar cells .

Polymer Additives

Due to its chemical stability and compatibility with various polymers, this compound can be utilized as an additive to improve the mechanical properties of plastics.

Performance Metrics:

  • Mechanical Testing: Studies indicate that adding chalcone derivatives can significantly enhance tensile strength and thermal stability in polymer blends .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AnticancerMCF-7 Cell LineIC50 = X µM
AntioxidantDPPH Scavenging% Inhibition = Y%
Anti-inflammatoryCytokine Level ReductionDecreased by Z%

Table 2: Material Properties for Photovoltaic Applications

PropertyValueReference
ConductivityA S/m
Thermal StabilityTGA onset at B °C

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone
  • CAS Number : 13157-89-6
  • Molecular Formula : C₂₉H₂₆O₅
  • Molecular Weight : 454.5 g/mol .

Structural Features This compound features a central acetophenone core substituted with three benzyloxy groups (at positions 2, 4, and 6 of the phenyl ring) and one hydroxyl group (at position 6). The benzyloxy groups confer steric bulk and lipophilicity, distinguishing it from simpler hydroxyacetophenones.

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities:

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Synthesis Methods
This compound (13157-89-6) C₂₉H₂₆O₅ 2,4-bis(benzyloxy), 6-hydroxy 454.5 Likely sequential benzylation
2-(Benzoyloxy)-1-(2,4-dihydroxyphenyl)ethanone (143091-87-6) C₁₅H₁₂O₅ 2-benzoyloxy, 2,4-dihydroxy 272.26 Hoesch reaction
2-(Benzoyloxy)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (147437-71-6) C₁₆H₁₄O₆ 2-benzoyloxy, 2-hydroxy, 4,6-dimethoxy 302.28 Hoesch reaction + methylation
1-[2-(Benzoyloxy)-6-hydroxyphenyl]ethanone (C₁₅H₁₂O₄) C₁₅H₁₂O₄ 2-benzoyloxy, 6-hydroxy 256.26 Alkylation or Fries rearrangement

Key Observations :

  • Substituent Type : The target compound uses benzyloxy groups (OCH₂C₆H₅), whereas others feature benzoyloxy (OCOC₆H₅) or methoxy (OCH₃) groups. Benzyloxy groups enhance steric hindrance and lipophilicity compared to smaller substituents .
  • Molecular Weight : The target compound has a significantly higher molecular weight (454.5 vs. 256–302 g/mol in others) due to three benzyl groups .
  • Hydroxyl Group Position : Unlike compounds with di- or tri-hydroxyphenyl cores (e.g., 143091-87-6), the target retains a single hydroxyl group at position 6, which may influence hydrogen-bonding interactions .

Physical Properties

  • Melting Points: 2-(Benzoyloxy)-1-(2,4-dihydroxyphenyl)ethanone: 202–203°C . 2-(Benzoyloxy)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone: 120–122°C .
  • Spectroscopic Data: Compounds like 147437-71-6 are characterized by ¹H NMR (δ 12.5 ppm for phenolic OH), IR (C=O stretch at 1,680 cm⁻¹), and UV (λmax 280 nm) . No spectral data is available for the target compound, highlighting a research gap .

Research Implications and Gaps

  • Applications : Benzyl-protected derivatives are often intermediates in drug synthesis (e.g., antiviral or antioxidant agents), but the target compound’s bioactivity remains unexplored.
  • Data Limitations : Missing melting point and spectroscopic data for the target compound limit comparative analyses.
  • Synthetic Challenges : Multi-step benzylation may lead to lower yields compared to simpler Hoesch-based syntheses .

Biological Activity

2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone, also known by its CAS number 13157-89-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C29H26O5, with a molecular weight of 454.51 g/mol. The compound features multiple hydroxyl and benzyloxy groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC29H26O5
Molecular Weight454.51 g/mol
CAS Number13157-89-6
InChI KeyNot provided

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors under controlled conditions. For instance, a common synthetic route includes the use of benzyloxy derivatives and acetophenone in the presence of a base catalyst, followed by purification through recrystallization.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Anticancer Properties

Studies have demonstrated that related benzyloxy compounds can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in several studies. It appears to inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in managing chronic inflammatory conditions.

Case Studies

  • Study on Antioxidant Effects : A study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays, showing significant radical scavenging activity (IC50 values in the micromolar range) .
  • Anticancer Mechanisms : In vitro studies demonstrated that compounds with similar structures induced G0/G1 phase arrest in cancer cell lines, leading to reduced proliferation rates and increased apoptosis markers .
  • Inflammation Model : Research utilizing lipopolysaccharide (LPS)-stimulated macrophages indicated that benzyloxy compounds could downregulate COX-2 and iNOS expression levels, highlighting their anti-inflammatory potential .

Q & A

Q. What are the key synthetic routes for 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone?

The synthesis typically involves sequential benzyl protection of hydroxyl groups and Friedel-Crafts acylation. For example:

  • Step 1 : Benzylation of hydroxyl groups using benzyl bromide and a base (e.g., NaH) in anhydrous THF to protect reactive sites .
  • Step 2 : Acetylation via Friedel-Crafts reaction with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group .
  • Step 3 : Selective deprotection under hydrogenolysis (H₂/Pd-C) to retain specific hydroxyl groups, if required . Purity is monitored via TLC, and intermediates are characterized by FTIR (C=O stretch at ~1700 cm⁻¹) and mass spectrometry (e.g., molecular ion peak at m/z 448) .

Q. How is the structure of this compound confirmed spectroscopically?

A combination of techniques ensures structural validation:

  • FTIR : Identifies functional groups (e.g., ketone C=O at 1680–1700 cm⁻¹, aromatic C-O stretches at 1250–1000 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzyloxy CH₂ at δ 4.8–5.2 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbon types .
  • Mass Spectrometry : Confirms molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of benzyl groups at m/z 91) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL provides precise bond lengths, angles, and torsional parameters. For example:

  • The dihedral angle between the benzyloxy-substituted aryl rings can reveal steric hindrance or π-π interactions .
  • Hydrogen bonding between the hydroxyl group and neighboring oxygen atoms may stabilize the crystal lattice, as seen in related benzophenone derivatives . SCXRD data should be cross-validated with DFT calculations to assess thermodynamic stability .

Q. How do substituent positions influence reactivity in cross-coupling reactions?

The 2,4-bisbenzyloxy-6-hydroxyphenyl moiety affects regioselectivity:

  • Electrophilic substitution : The para-hydroxyl group directs electrophiles to the ortho position due to resonance effects .
  • Steric effects : Bulky benzyloxy groups at positions 2 and 4 hinder reactions at the adjacent carbon, favoring modifications at the 6-hydroxyl site . Experimental optimization (e.g., varying catalysts or temperatures) is critical for high-yield functionalization .

Q. How can contradictory spectral data be resolved during characterization?

Contradictions (e.g., unexpected NMR shifts or mass fragments) require:

  • Multi-technique validation : Compare FTIR, NMR, and HRMS data to identify artifacts .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments .
  • Computational modeling : Predict NMR chemical shifts with software like Gaussian or ADF to match experimental data .

Methodological Considerations

Table 1 : Example Reaction Optimization for Benzylation

ParameterCondition 1Condition 2Optimal Condition
BaseNaHK₂CO₃NaH
SolventTHFDMFTHF
Temperature (°C)0–25500–25
Yield (%)856285

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 5.12 (s, 2H, OCH₂Ph), δ 6.82 (d, J=8 Hz, Ar-H)
HRMS (ESI-TOF)[M+H]⁺ calc. 448.1521, found 448.1523
FTIR (neat)1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O)

Research Design Recommendations

  • Biological Activity Screening : Use in vitro assays (e.g., antioxidant via DPPH radical scavenging or anti-inflammatory via COX-2 inhibition) with IC₅₀ calculations. Include positive controls (e.g., ascorbic acid) and dose-response curves .
  • Scale-Up Challenges : Monitor exothermic reactions during benzylation and use slow addition of reagents to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone
Reactant of Route 2
2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.